molecular formula C19H32N4 B12838545 N1-Cyclohexyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine

N1-Cyclohexyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine

Cat. No.: B12838545
M. Wt: 316.5 g/mol
InChI Key: YUKOCXNSGBJCOU-UHFFFAOYSA-N
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Description

N1-Cyclohexyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine is a complex organic compound that features a cyclohexyl group, a dimethylamino pyrrolidine moiety, and a benzene-1,2-diamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclohexyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by its functionalization and subsequent coupling with the benzene-1,2-diamine core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired compound specifications .

Chemical Reactions Analysis

Types of Reactions

N1-Cyclohexyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N1-Cyclohexyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-Cyclohexyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and benzene-1,2-diamine analogs. These compounds share structural similarities but may differ in their functional groups and overall bioactivity.

Uniqueness

N1-Cyclohexyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H32N4

Molecular Weight

316.5 g/mol

IUPAC Name

1-N-cyclohexyl-4-[[3-(dimethylamino)pyrrolidin-1-yl]methyl]benzene-1,2-diamine

InChI

InChI=1S/C19H32N4/c1-22(2)17-10-11-23(14-17)13-15-8-9-19(18(20)12-15)21-16-6-4-3-5-7-16/h8-9,12,16-17,21H,3-7,10-11,13-14,20H2,1-2H3

InChI Key

YUKOCXNSGBJCOU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(C1)CC2=CC(=C(C=C2)NC3CCCCC3)N

Origin of Product

United States

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